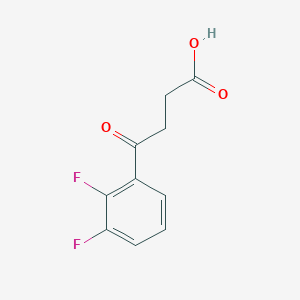

4-(2,3-Difluorophenyl)-4-oxobutyric acid

描述

Foundational Significance within Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique properties due to the high electronegativity, small size, and low polarizability of the fluorine atom. In the context of 4-(2,3-Difluorophenyl)-4-oxobutyric acid, the difluoro-substituted phenyl ring serves as a critical building block. The specific 2,3-substitution pattern creates a distinct electronic and steric environment compared to other isomers, such as the more commonly studied 2,4-difluoro analogue. This unique arrangement can influence the molecule's conformational preferences and its interactions with other molecules, making it a valuable synthon for creating novel chemical entities with tailored properties.

The synthesis of such fluorinated building blocks is a significant area of research in itself. The development of efficient and regioselective methods for introducing fluorine atoms into aromatic rings is crucial for accessing a diverse range of fluorinated compounds.

Contextualization within the Broader Class of Aromatic Oxobutanoic Acids

Aromatic oxobutanoic acids, also known as 4-aryl-4-oxobutanoic acids, are a well-established class of compounds with diverse applications. A common synthetic route to these compounds is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride (B1165640). This reaction, typically catalyzed by a Lewis acid like aluminum chloride, is a versatile method for creating a carbon-carbon bond between the aromatic ring and the butanoic acid chain. The resulting keto-acid functionality provides two reactive sites for further chemical transformations, making these compounds valuable intermediates in organic synthesis. For instance, the ketone can be reduced or transformed into other functional groups, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

The table below provides a comparative overview of the general synthetic approach for various aromatic oxobutanoic acids, highlighting the versatility of the Friedel-Crafts acylation.

| Aromatic Substrate | Acylating Agent | Product |

| Toluene (B28343) | Succinic anhydride | 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org |

| Biphenyl (B1667301) | Succinic anhydride | 4-(4-Biphenylyl)-4-oxo-butanoic acid |

| 1,2-Difluorobenzene (B135520) | Succinic anhydride | 4-(2,3-Difluorophenyl)-4-oxobutanoic acid |

This table is for illustrative purposes and actual reaction conditions may vary.

Current Research Frontiers and Unexplored Avenues

While specific research on this compound is not as extensively documented as for some of its isomers, its potential can be inferred from the broader applications of fluorinated aromatic compounds and oxobutanoic acids. A significant frontier lies in its application as a precursor for the synthesis of novel bioactive molecules. The unique substitution pattern of the difluorophenyl ring could lead to the discovery of compounds with enhanced pharmacological profiles.

Unexplored avenues include the investigation of its coordination chemistry with various metal ions, which could lead to the development of new catalysts or materials with interesting electronic or magnetic properties. Furthermore, a detailed study of its solid-state structure and polymorphism could reveal important insights for its application in materials science. The reactivity of the ketone and carboxylic acid functionalities in the presence of the 2,3-difluorophenyl group also warrants further investigation to fully exploit its synthetic potential. As the demand for sophisticated fluorinated building blocks continues to grow, it is anticipated that the research landscape of this compound will expand, leading to new discoveries and applications.

属性

IUPAC Name |

4-(2,3-difluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-7-3-1-2-6(10(7)12)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATZYYHWHZTOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645325 | |

| Record name | 4-(2,3-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-11-5 | |

| Record name | 2,3-Difluoro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,3 Difluorophenyl 4 Oxobutyric Acid and Its Analogues

Established Reaction Pathways for the Construction of the 4-Aryl-4-oxobutanoic Acid Scaffold

The construction of the 4-aryl-4-oxobutanoic acid framework is predominantly achieved through methodologies that form a new carbon-carbon bond between an aromatic ring and a four-carbon chain. Among these, the Friedel-Crafts acylation stands out as a classic and widely employed strategy.

Friedel-Crafts Acylation Strategies with Substituted Succinic Anhydrides

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the context of 4-aryl-4-oxobutanoic acids, this reaction typically involves the electrophilic substitution of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org

The most commonly used Lewis acid for this transformation is aluminum chloride (AlCl₃). wikipedia.org The reaction proceeds through the formation of an acylium ion intermediate from succinic anhydride and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of the desired product after an aqueous workup. The general mechanism is a stepwise process involving the attack of the aromatic π-electrons on the electrophile to form a delocalized carbocation (arenium ion), followed by deprotonation to restore aromaticity. stackexchange.com

A variety of aromatic substrates can be utilized in this reaction, and the specific conditions, such as solvent and temperature, can be adjusted to optimize the yield and purity of the resulting 4-aryl-4-oxobutanoic acid. For instance, the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid is a well-documented example used in undergraduate organic chemistry synthesis, where toluene (B28343) is reacted with succinic anhydride and aluminum chloride. wikipedia.org

Recent advancements have explored more environmentally friendly and efficient modifications of the Friedel-Crafts acylation. These include the use of mechanochemical conditions, which involve ball-milling the reactants in the absence of a solvent. nih.gov This approach has been successfully applied to the acylation of various aromatic hydrocarbons with anhydrides, demonstrating the potential for greener synthetic routes. nih.gov

Multistep Synthetic Routes for Fluorinated Aromatic Oxobutanoic Acids

The introduction of fluorine atoms into aromatic rings can significantly modulate the physicochemical and biological properties of molecules. Consequently, the synthesis of fluorinated aromatic oxobutanoic acids has garnered considerable interest. While direct Friedel-Crafts acylation of fluorinated aromatics is a viable approach, multistep synthetic sequences are often employed to achieve specific substitution patterns or to overcome challenges associated with the deactivating effect of fluorine atoms on the aromatic ring.

One common strategy involves the preparation of a fluorinated aromatic precursor, which is then subjected to a reaction that introduces the oxobutanoic acid moiety. For example, a fluorinated biphenyl (B1667301) derivative can be used as a starting material to synthesize more complex structures like 4-(2',4'-difluorobiphenyl-4-yl)-3-methylene-4-oxobutanoic acid.

Another approach involves the synthesis of a fluorinated aryl ketone, which is then elaborated to the desired oxobutanoic acid. This can be achieved through various synthetic transformations, such as the Knoevenagel condensation of a fluorinated benzaldehyde (B42025) with a β-ketoester, followed by hydrolysis and decarboxylation.

Targeted Synthesis of 4-(2,3-Difluorophenyl)-4-oxobutyric Acid

The synthesis of the specific compound, this compound, would logically follow the well-established Friedel-Crafts acylation pathway. The starting materials for this synthesis would be 1,2-difluorobenzene (B135520) and succinic anhydride.

Optimization of Precursor Selection and Reaction Conditions

The successful synthesis of this compound via Friedel-Crafts acylation hinges on the careful selection of precursors and the optimization of reaction conditions.

Precursor Selection:

Aromatic Substrate: 1,2-Difluorobenzene is the logical precursor for the 2,3-difluorophenyl moiety. The two fluorine atoms are ortho and meta to the position of acylation, and their electron-withdrawing nature will influence the reactivity of the aromatic ring.

Acylating Agent: Succinic anhydride is the standard reagent for introducing the 4-oxobutanoic acid chain.

Catalyst: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this type of reaction. The stoichiometry of the catalyst is crucial, as it complexes with both the succinic anhydride and the final ketone product. organic-chemistry.org

Reaction Conditions: The optimization of reaction conditions is critical to maximize the yield and minimize the formation of byproducts. Key parameters to consider include:

Solvent: A non-polar, inert solvent such as nitrobenzene, carbon disulfide, or a chlorinated hydrocarbon is typically used. google.com

Temperature: The reaction temperature needs to be carefully controlled. Friedel-Crafts acylations are often started at a low temperature and then gradually warmed to complete the reaction. youtube.com

Reaction Time: The duration of the reaction will depend on the reactivity of the substrate and the temperature. Monitoring the reaction progress by techniques like thin-layer chromatography (TTC) is essential.

A hypothetical reaction scheme based on established procedures is presented below:

Approaches for Yield Enhancement and Purity Control

Maximizing the yield and ensuring the high purity of the final product are paramount in any synthetic endeavor. For the synthesis of this compound, several strategies can be employed.

Yield Enhancement:

Stoichiometry of Reactants: The molar ratio of 1,2-difluorobenzene, succinic anhydride, and the Lewis acid catalyst needs to be optimized. An excess of the aromatic substrate can sometimes be used to drive the reaction to completion.

Order of Addition: The order in which the reagents are added can influence the outcome of the reaction. Typically, the aromatic substrate and the Lewis acid are mixed before the dropwise addition of the acylating agent. youtube.com

Work-up Procedure: A careful work-up procedure is necessary to decompose the aluminum chloride complex and isolate the product. This usually involves quenching the reaction mixture with ice and hydrochloric acid. youtube.com

Purity Control:

Purification of Starting Materials: Using high-purity starting materials is essential to prevent the formation of unwanted side products.

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture. This technique is effective for removing impurities and obtaining a crystalline solid.

Chromatography: If recrystallization is not sufficient, column chromatography can be employed to separate the desired product from any byproducts.

Diversification of Related Oxobutanoic Acid Derivatives

The 4-aryl-4-oxobutanoic acid scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with diverse functionalities. These derivatives are often explored for their potential biological activities.

The ketone and carboxylic acid functional groups present in the 4-aryl-4-oxobutanoic acid molecule are amenable to a variety of chemical transformations. For instance, the ketone can undergo reduction to an alcohol or can be converted to other functional groups. The carboxylic acid can be transformed into esters, amides, or other acid derivatives.

Furthermore, the aromatic ring can be further functionalized through electrophilic aromatic substitution or other cross-coupling reactions, allowing for the introduction of additional substituents. This diversification allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

For example, the reaction of 4-aryl-4-oxobutanoic acids with hydrazines can lead to the formation of pyridazinone derivatives. mdpi.com Additionally, the reaction with various amines can produce a range of N-substituted 4-aryl-4-oxobutanoic acid amides.

The following table provides examples of related oxobutanoic acid derivatives that have been synthesized:

| Compound Name | Starting Materials | Key Transformation |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Toluene, Succinic anhydride | Friedel-Crafts Acylation |

| 4-(4-Biphenylyl)-4-oxo-butanoic acid | Biphenyl, Succinic anhydride | Friedel-Crafts Acylation |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | 4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, Antipyrine | Michael Addition |

| 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid | Amine chalcone (B49325), Succinic anhydride | Amidation |

| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Substituted 2,4-dioxobut-2-enoic acids, Furan-2-carbohydrazide (B108491) | Condensation |

Modulations in the Aromatic Substituent Pattern

The primary method for introducing varied substituents onto the aromatic ring of 4-oxo-4-arylbutanoic acids is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of a substituted benzene (B151609) derivative with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) wikipedia.orgvedantu.com.

The general reaction scheme involves the activation of succinic anhydride by the Lewis acid to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding 4-aryl-4-oxobutanoic acid. The reactivity of the aromatic substrate is crucial, with electron-donating groups on the benzene ring generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can deactivate the ring, requiring more forcing conditions chemistryjournals.net.

The choice of solvent and catalyst system can also significantly influence the outcome of the reaction. While traditional methods often employ stoichiometric amounts of AlCl₃, which can generate corrosive waste, newer methods have explored the use of more environmentally friendly and reusable catalysts chemistryjournals.net. For instance, mechanochemical solvent-free conditions have been developed for Friedel-Crafts acylations, offering a more sustainable approach nih.gov.

Systematic variation of the aromatic starting material allows for the synthesis of a wide array of analogues. For example, the reaction of toluene with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid wikipedia.org. Similarly, other substituted benzenes can be employed to introduce a variety of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the final molecule.

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of 4-Aryl-4-oxobutanoic Acids This table is generated based on principles of Friedel-Crafts reactions and may not represent actual experimental data.

| Aromatic Substrate | Product | Catalyst | Reference Principle |

|---|---|---|---|

| Benzene | 4-oxo-4-phenylbutanoic acid | AlCl₃ | vedantu.com |

| Toluene | 4-(4-methylphenyl)-4-oxobutanoic acid | AlCl₃ | wikipedia.org |

| Anisole | 4-(4-methoxyphenyl)-4-oxobutanoic acid | FeCl₃·6H₂O | beilstein-journals.org |

| Biphenyl | 4-(biphenyl-4-yl)-4-oxobutanoic acid | AlCl₃ | nih.gov |

Structural Modifications of the Butanoic Acid Chain

One common modification is the reduction of the ketone and carboxylic acid functionalities. For instance, the treatment of 4-aryl-4-oxoesters with sodium borohydride (B1222165) in methanol (B129727) can lead to the facile reduction of both the keto and the ester groups to yield the corresponding 1-aryl-1,4-butanediols beilstein-journals.orgnih.govresearchgate.net. The chemoselectivity of this reduction can be influenced by the nature of the substituent on the aromatic ring, with 4-aryl-4-oxoesters undergoing reduction of both functional groups, while 4-alkyl-4-oxoesters may selectively yield 1,4-butanolides beilstein-journals.orgnih.govresearchgate.net.

The carbon backbone of the butanoic acid can also be functionalized. For example, derivatives of 2,4-dioxobutanoic acid can be synthesized, which can then be reacted with various nucleophiles to introduce substituents at the 2-position. A method has been proposed for the synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids by the reaction of substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide nih.govchimicatechnoacta.ru. These hydrazono derivatives can undergo further intramolecular cyclization nih.govchimicatechnoacta.ru.

Amidation of the carboxylic acid group is another route for structural modification. For instance, a dimethoxy amide chalcone derivative has been synthesized through the amidation of an amino chalcone with succinic anhydride mdpi.com. This approach can be applied to this compound to generate a variety of amide analogues. The synthesis of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a derivative of L-Homophenylalanine, highlights the introduction of an amino group at the 2-position of the butanoic acid chain .

Table 2: Examples of Structural Modifications of the Butanoic Acid Chain This table is generated based on reported synthetic transformations on related structures and may not represent direct modifications of this compound.

| Modification Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference Principle |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | 1-Aryl-1,4-butanediol | beilstein-journals.orgnih.govresearchgate.net |

| Hydrazone Formation | Substituted 2,4-dioxobut-2-enoic acids, Furan-2-carbohydrazide | 2-Hydrazono-4-oxobutanoic acid | nih.govchimicatechnoacta.ru |

| Amidation | Succinic anhydride, Pyridine | Amide | mdpi.com |

| Amination | (synthesis of L-Homophenylalanine derivative) | 2-Amino-4-oxobutanoic acid |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods allows for the preparation of chiral analogues of this compound, which is crucial for investigating the stereochemical requirements of biological targets. Chirality can be introduced at either the C4 position bearing the aryl group or at other positions along the butanoic acid chain.

One approach to generating chiral compounds is through the investigation of metabolic chiral inversion. Studies on 4-phenyl-4-oxobutanoic acid derivatives have shown that chiral inversion can occur, and the structural requirements for this inversion have been investigated. For instance, a 2-methylene moiety was found to be necessary for the inversion, and the removal of the 4-carbonyl group significantly decreased this process nih.gov. Understanding these metabolic pathways can inform the design of stereochemically stable analogues.

Asymmetric synthesis provides a more direct route to enantiomerically pure or enriched compounds. While specific examples for this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis can be applied. For example, the asymmetric reduction of the ketone group in 4-aryl-4-oxobutanoic acids using chiral reducing agents or catalysts can produce chiral 4-aryl-4-hydroxybutanoic acids.

Furthermore, the addition of organometallic reagents to chiral precursors can be employed. For instance, the addition of aryl-lithium reagents to chiral pyridyl-dihydro-oxazoles has been shown to produce (S)-4-aryl-1,4-dihydropyridines in high enantiomeric excess . Similar strategies could potentially be adapted for the asymmetric synthesis of chiral 4-aryl-4-oxobutanoic acid analogues. The development of chiral catalysts for Friedel-Crafts reactions also presents a promising avenue for the direct enantioselective synthesis of these compounds ijpcbs.com.

Table 3: Approaches to Stereoselective Synthesis This table outlines general strategies for achieving stereoselectivity based on literature precedents in related systems.

| Method | Description | Potential Application | Reference Principle |

|---|---|---|---|

| Metabolic Chiral Inversion Studies | Investigation of the structural features that lead to in vivo racemization or inversion of stereocenters. | Design of stereochemically stable analogues. | nih.gov |

| Asymmetric Reduction | Use of chiral catalysts or reagents to stereoselectively reduce the ketone at the C4 position. | Synthesis of chiral 4-aryl-4-hydroxybutanoic acids. | General Asymmetric Synthesis Principle |

| Chiral Auxiliary Mediated Synthesis | Attachment of a chiral auxiliary to the molecule to direct stereoselective transformations. | Control of stereochemistry during modifications of the butanoic acid chain. | General Asymmetric Synthesis Principle |

| Asymmetric Catalysis | Employment of chiral catalysts in key bond-forming reactions, such as the Friedel-Crafts reaction. | Direct synthesis of enantiomerically enriched 4-aryl-4-oxobutanoic acids. | ijpcbs.com |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 2,3 Difluorophenyl 4 Oxobutyric Acid

Mechanistic Insights into the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. Its reactivity is influenced by the electron-withdrawing nature of the adjacent difluorophenyl ring, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophiles.

The ketone functionality readily undergoes nucleophilic addition, a characteristic reaction of carbonyl compounds. Strong, anionic nucleophiles attack the carbonyl carbon directly, while weaker, neutral nucleophiles often require acid catalysis to activate the carbonyl group.

A common and synthetically useful reaction is the reduction of the ketone to a secondary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this transformation. The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup with a protic solvent (e.g., water or ethanol) protonates the alkoxide to yield the final alcohol product, 4-(2,3-difluorophenyl)-4-hydroxybutyric acid. masterorganicchemistry.comwikipedia.org Notably, NaBH₄ is chemoselective and does not reduce the less reactive carboxylic acid group under these conditions. wikipedia.org

| Reaction Type | Reagent | Product | Mechanism Summary |

| Ketone Reduction | Sodium Borohydride (NaBH₄), followed by H₂O/H⁺ workup | 4-(2,3-difluorophenyl)-4-hydroxybutyric acid | Nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated. youtube.com |

As a γ-keto acid, 4-(2,3-Difluorophenyl)-4-oxobutyric acid is a prime substrate for intramolecular condensation and cyclization reactions, particularly with nitrogen-based nucleophiles like hydrazine (B178648) (N₂H₄) and its derivatives. This reaction provides a classic and efficient route to the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-one heterocyclic systems. researchgate.netresearchgate.net

The mechanism involves two key stages. libretexts.org First, the hydrazine undergoes a nucleophilic addition-elimination reaction with the ketone carbonyl to form a hydrazone intermediate. stackexchange.com Following this, an intramolecular nucleophilic acyl substitution occurs. The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This cyclization step, often promoted by heating, results in the elimination of a water molecule and the formation of a stable, six-membered pyridazinone ring. mdpi.com This process transforms the linear keto acid into a bicyclic heterocyclic structure.

| Reactant | Conditions | Product | Reaction Class |

| Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in ethanol | 6-(2,3-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Condensation/Intramolecular Cyclization |

Reactivity Profiles of the Carboxylic Acid Group

The carboxylic acid moiety is generally less electrophilic than the ketone but serves as a versatile handle for derivatization through nucleophilic acyl substitution pathways.

Esterification: The conversion of the carboxylic acid to an ester is most commonly achieved through the Fischer esterification reaction. byjus.com This acid-catalyzed process involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The mechanism proceeds by protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.org A series of proton transfers and the subsequent elimination of water yield the corresponding ester. The reaction is an equilibrium, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the product. masterorganicchemistry.com

Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, amidation typically requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly.

| Reaction | Reagents | Typical Product | General Mechanism |

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.), heat | Methyl 4-(2,3-difluorophenyl)-4-oxobutyrate | Acid-catalyzed nucleophilic acyl substitution. organic-chemistry.org |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Ammonia (NH₃) | 4-(2,3-Difluorophenyl)-4-oxobutanamide | Conversion to a highly reactive acyl chloride, followed by nucleophilic attack by an amine. |

Decarboxylation, the loss of carbon dioxide upon heating, is a characteristic reaction of β-keto acids. chemistrysteps.comlibretexts.org This process is facilitated by a cyclic, six-membered transition state that allows for a concerted pericyclic reaction. However, this compound is a γ-keto acid, meaning the ketone and carboxylic acid groups are separated by two carbon atoms.

Due to this separation, the molecule cannot form the stable, low-energy six-membered transition state required for facile decarboxylation. masterorganicchemistry.comstackexchange.com A hypothetical cyclic transition state would be a highly strained seven-membered ring, making the activation energy for this process significantly higher. Consequently, this compound is thermally stable with respect to decarboxylation under conditions that would readily decarboxylate a β-keto acid.

Electrophilic and Nucleophilic Substitution Reactions on the Difluorophenyl Moiety

The reactivity of the aromatic ring is heavily influenced by its substituents: two fluorine atoms and an acyl group.

Electrophilic Aromatic Substitution (EAS): The difluorophenyl ring is significantly deactivated towards electrophilic attack. Both fluorine atoms and the carbonyl group are electron-withdrawing, reducing the nucleophilicity of the benzene (B151609) ring. wikipedia.org Fluorine atoms, despite their high electronegativity, can donate electron density through resonance, making them ortho-, para-directors. libretexts.org The acyl group is a deactivating meta-director. organicchemistrytutor.com

Considering the substitution pattern:

The acyl group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

The fluorine at C2 directs to its para position (C5).

The fluorine at C3 directs to its ortho (C4) and para (C6) positions.

The directing effects converge, suggesting that any electrophilic substitution, which would require harsh conditions (e.g., fuming nitric and sulfuric acid for nitration), would likely occur at the C5 position. google.comsoton.ac.ukacs.org

Nucleophilic Aromatic Substitution (SNA_r): The classic SNA_r mechanism requires the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to a leaving group (like a halogen) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov In this compound, the electron-withdrawing acyl group is positioned meta to the fluorine atoms. This arrangement does not provide the necessary resonance stabilization for the carbanionic intermediate. Therefore, the fluorine atoms on the ring are not activated towards traditional nucleophilic aromatic substitution. nih.gov

Influence of Fluorine Atoms on Aromatic Ring Reactivity

The presence of two fluorine atoms on the phenyl ring of this compound has a profound impact on the ring's electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, leading to strong electronic effects that modulate the reactivity of the aromatic system, primarily towards electrophilic substitution reactions. numberanalytics.com

In addition to the inductive effect, fluorine can also exert a resonance effect (+R effect) by donating electron density from one of its lone pairs into the aromatic π-system. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance effect is considerably weaker than its inductive effect. This combination of a strong -I effect and a weak +R effect is characteristic of halogens and is central to their influence on aromatic reactivity.

The net result of these competing effects is a strong deactivation of the aromatic ring. The molecule's reactivity is further diminished by the electron-withdrawing nature of the 4-oxobutyric acid substituent. The cumulative effect makes the aromatic ring in this compound significantly less susceptible to electrophilic aromatic substitution than benzene. The increased HOMO-LUMO energy gap in fluorinated aromatics also contributes to their decreased reactivity and increased stability. numberanalytics.comnih.govacs.org

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Reactivity |

|---|---|---|---|

| -H (Benzene) | Neutral | Neutral | Baseline |

| -F (Fluorine) | Strongly Withdrawing | Weakly Donating | Deactivating |

| -C(O)R (Acyl Group) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

| -2,3-difluoro & -C(O)R | Very Strongly Withdrawing | Weakly Donating (from F) & Strongly Withdrawing (from C=O) | Very Strongly Deactivating |

Regiochemical Considerations in Electrophilic Aromatic Substitutions

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the directing effects of the three substituents on the aromatic ring: the two fluorine atoms and the acyl group (part of the oxobutyric acid chain). wikipedia.org Each substituent influences the position of an incoming electrophile, and the final outcome is a result of their combined, and sometimes competing, influences.

The substituents on the phenyl ring are:

Acyl Group [-C(O)CH₂CH₂COOH] at position 1: This group is strongly deactivating and is a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions, thereby directing incoming electrophiles to the meta position (C5). youtube.com

Fluorine at position 2: This is a deactivating group but is an ortho, para-director due to its ability to donate lone-pair electrons via resonance. libretexts.org It directs incoming electrophiles to the ortho position (C6) and the para position (C4).

Fluorine at position 3: This is also a deactivating ortho, para-director. It directs incoming electrophiles to its ortho positions (C2, already substituted, and C4) and its para position (C6).

To predict the most likely site of substitution, we must analyze the directing effects on the available positions (C4, C5, and C6).

Position C4: This position is para to the fluorine at C2 and ortho to the fluorine at C3. Both fluorine atoms, therefore, direct towards this position. However, it is ortho to the strongly deactivating acyl group, which is an unfavorable placement.

Position C5: This position is meta to the deactivating acyl group, which is a strongly favored orientation for this type of substituent. It is also ortho to the fluorine at C3. The directing effect of the powerful meta-directing acyl group is the dominant factor here.

Position C6: This position is para to the fluorine at C3 and ortho to the fluorine at C2. However, it is also ortho to the bulky and deactivating acyl group. This combination of electronic deactivation and significant steric hindrance makes substitution at C6 highly unlikely. wikipedia.org

| Ring Position | Influence of Acyl Group (at C1) | Influence of Fluorine (at C2) | Influence of Fluorine (at C3) | Overall Likelihood of Substitution |

|---|---|---|---|---|

| C4 | Disfavored (ortho) | Favored (para) | Favored (ortho) | Low |

| C5 | Strongly Favored (meta) | Neutral | Favored (ortho) | High |

| C6 | Disfavored (ortho, sterically hindered) | Favored (ortho) | Favored (para) | Very Low |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(2,3-Difluorophenyl)-4-oxobutyric acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would offer a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aliphatic chain and the aromatic ring protons are expected. The aliphatic portion of the molecule, the oxobutyric acid chain, would typically present two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the carboxylic acid (C2) and the methylene group adjacent to the carbonyl group (C3) would appear as triplets due to spin-spin coupling with each other.

The aromatic region would display more complex splitting patterns due to the presence of the two fluorine atoms and the coupling between the three adjacent aromatic protons. The proton at the C6 position of the phenyl ring is expected to show coupling to the neighboring proton at C5 and a smaller coupling to the fluorine at C2. The protons at C4 and C5 would exhibit coupling to each other and to the adjacent fluorine atoms, resulting in intricate multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.0 | Singlet (broad) | - |

| Ar-H (C4, C5, C6) | 7.20 - 7.80 | Multiplet | Various H-H and H-F couplings |

| -CH₂- (C3) | ~3.25 | Triplet | ~6-7 |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) of Carbonyl and Aliphatic Carbons

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for the carboxylic acid carbon, the ketone carbonyl carbon, the two aliphatic methylene carbons, and the six aromatic carbons are anticipated. The carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons' chemical shifts and splitting patterns are significantly influenced by the strong electron-withdrawing and coupling effects of the fluorine substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~178 |

| C=O (Ketone) | ~195 |

| Aromatic Carbons (C1-C6) | 115 - 155 (with C-F coupling) |

| -CH₂- (C3) | ~33 |

Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. The spectrum of this compound would show two distinct signals for the non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. The chemical shifts and coupling constants of these signals provide valuable information about the electronic environment and through-space or through-bond interactions with nearby protons and the other fluorine atom. The coupling between the two fluorine atoms (F-F coupling) would also be observed.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are complementary and are particularly useful for identifying functional groups and providing insights into molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to its key functional groups. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. Two distinct and strong C=O stretching vibrations are expected: one for the carboxylic acid carbonyl (~1710 cm⁻¹) and another for the ketone carbonyl (~1690 cm⁻¹). The C-F stretching vibrations of the difluorophenyl group would appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Prominent FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Carboxylic Acid | C=O stretch | ~1710 |

| Ketone | C=O stretch | ~1690 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Raman Spectroscopy (FT-Raman) for Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the symmetric C=C stretching vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. The C-H stretching modes and the vibrations of the carbon backbone would also be observable. Raman spectroscopy is particularly useful for studying the low-frequency modes that are often difficult to observe in FT-IR.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectra. nih.govsci-hub.se For a molecule like this compound, theoretical vibrational frequencies are calculated using quantum chemical methods, such as Density Functional Theory (DFT). ias.ac.in The PED analysis then breaks down each calculated vibrational mode into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions). researchgate.netresearchgate.net This allows for an unambiguous assignment of spectral peaks to specific molecular motions.

For instance, the vibrational spectrum would be characterized by distinct modes corresponding to the C=O stretching of the ketone and carboxylic acid groups, C-F stretching, C-C stretching of the phenyl ring, and various bending modes of C-H and O-H groups. ias.ac.in PED analysis, often carried out with software like VEDA (Vibrational Energy Distribution Analysis), quantifies the percentage contribution of each internal coordinate to a given normal mode, resolving ambiguities that arise from vibrational coupling. nih.govsci-hub.se

Below is a representative table illustrating the type of data obtained from a PED analysis for a molecule of this class.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | % PED Contribution | Vibrational Assignment |

| 3560 | 3555 | 98% ν(O-H) | O-H stretching in carboxylic acid |

| 1750 | 1745 | 85% ν(C=O) | C=O stretching in carboxylic acid |

| 1690 | 1688 | 90% ν(C=O) | C=O stretching in ketone |

| 1590 | 1585 | 70% ν(C=C) | Aromatic C=C stretching |

| 1250 | 1248 | 65% ν(C-F) | C-F stretching |

| 950 | 945 | 75% δ(O-H) | O-H out-of-plane bending |

Note: This table is illustrative and represents typical assignments for a molecule with similar functional groups.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Conformation and Crystal Packing

Single crystal X-ray diffraction (SCXRD) provides unparalleled detail about molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.net For a related compound, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, SCXRD analysis revealed that the crystal structure contains dimers formed through intermolecular O-H···O hydrogen bonding between the carboxylic acid groups. researchgate.netresearchgate.net Such studies also elucidate how molecules pack in the crystal lattice, identifying other stabilizing interactions like C-H···F and C-H···O hydrogen bonds, which create a three-dimensional network. researchgate.net

Analysis of this compound would similarly be expected to reveal its preferred conformation—the dihedral angles between the phenyl ring and the butyric acid chain—and the nature of its supramolecular assembly. mdpi.com The crystal system (e.g., monoclinic, triclinic) and space group would also be determined, providing fundamental parameters of its crystalline form. researchgate.netmdpi.com

Table of Illustrative Crystallographic Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonds | O-H···O, C-H···F |

Note: Data presented is based on similar reported structures and serves as an example of typical SCXRD output.

Powder X-ray Diffraction for Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to confirm the identity and assess the purity of a crystalline material. ucmerced.eduwikipedia.org The analysis of a microcrystalline powder sample of this compound would produce a diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for its specific crystalline phase. ucmerced.edu

The presence of sharp, well-defined peaks in the diffractogram indicates a material with high crystallinity. researchgate.net Conversely, broad humps suggest the presence of amorphous content. ucmerced.edu Furthermore, PXRD is highly effective for quality control, as the absence of peaks corresponding to known starting materials or potential byproducts confirms the phase purity of the synthesized compound. researchgate.net For example, in a study of a similar molecule, intense peaks at specific 2θ values of 19.5°, 22.9°, and 24.2° were used to confirm its identity and high crystallinity. researchgate.net

Electronic Absorption and Non-Linear Optical Properties

The electronic behavior of the molecule, including how it interacts with light, is investigated using UV-Vis spectroscopy and computational analysis of its non-linear optical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.chlibretexts.org The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving its π-electron system.

The primary transitions anticipated are:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the difluorophenyl ring and the carbonyl groups. libretexts.orgelte.hu

n → π* transitions: These are lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to an antibonding π* orbital. uzh.chelte.hu

The position of the maximum absorbance (λ_max) provides information on the molecule's electronic structure. The presence of the difluorophenyl ring conjugated with the ketone is expected to influence the energy of these transitions.

Investigation of Non-Linear Optical (NLO) Activity and First Hyperpolarizabilities

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO activity. mdpi.com

For molecules like this compound, which possess a substituted aromatic system, computational methods are often employed to predict NLO properties. nih.gov DFT calculations can determine the components of the first hyperpolarizability tensor. mdpi.com The magnitude of the total hyperpolarizability (β_tot) indicates the molecule's potential as an NLO material. The presence of electron-withdrawing fluorine atoms and the carbonyl group on the phenyl ring can induce intramolecular charge transfer, which is a key factor for enhancing NLO activity. nih.gov Studies on similar organic molecules show that the crystalline environment can significantly enhance NLO behavior compared to the isolated molecule. nih.govnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it suitable for studying molecules of this size. arxiv.orgcmu.edu The core principle of DFT is that the energy of a molecule can be determined from its electron density. nih.gov

Geometry optimization is a key application of DFT. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. cmu.edumdpi.com For 4-(2,3-Difluorophenyl)-4-oxobutyric acid, this involves calculating the forces on each atom and adjusting the geometry until these forces are negligible, resulting in a stable, optimized structure. The total electronic energy calculated at this minimum energy conformation provides a measure of the molecule's stability. nih.gov

Below are hypothetical optimized geometric parameters for key structural features of this compound, as would be predicted by a typical DFT calculation.

Interactive Table: Predicted Geometric Parameters

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (ketone) | 1.22 Å |

| Bond Length | C=O (acid) | 1.21 Å |

| Bond Length | C-OH (acid) | 1.35 Å |

| Bond Length | C-F (ortho) | 1.34 Å |

| Bond Length | C-F (meta) | 1.35 Å |

| Bond Angle | O=C-C (ketone) | 120.5° |

| Dihedral Angle | C(ring)-C(ring)-C(keto)-O | 25.0° |

The accuracy of DFT calculations is highly dependent on two key choices: the exchange-correlation (XC) functional and the basis set. nih.gov The XC functional is an approximation of the complex many-body electron interactions. arxiv.org Common functionals include hybrid functionals like B3LYP, which combines different theoretical approaches, and newer functionals like M06-2X, which are often parameterized for a broad range of chemical systems. researchgate.net

A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost. nih.govresearchgate.net The selection process involves choosing a combination that provides a reliable description of the system's properties. Validation is often performed by comparing calculated results for related molecules against known experimental data or results from higher-level, more computationally expensive methods. biointerfaceresearch.com

Interactive Table: Comparison of Total Energy with Different DFT Methods

| Exchange-Correlation Functional | Basis Set | Hypothetical Total Energy (Hartree) |

|---|---|---|

| B3LYP | 6-31G(d) | -897.5432 |

| B3LYP | 6-311++G(d,p) | -897.8125 |

| M06-2X | 6-311++G(d,p) | -897.7998 |

| ωB97X-D | def2-TZVP | -897.9341 |

Advanced Electronic Structure Descriptors for Reactivity and Stability

Beyond geometry and energy, computational methods can derive specific descriptors that provide deep insights into a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO acts as the primary electron acceptor in chemical reactions. libretexts.orgmalayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO is likely centered on the electrophilic carbonyl groups of the keto-acid side chain.

Interactive Table: Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.98 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.87 | High kinetic stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the calculated molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.deq-chem.com This method is particularly useful for quantifying electron delocalization, such as resonance and hyperconjugation. wisc.edu

Interactive Table: Key NBO Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (F) | π*(C-C)ring | 3.5 | Lone pair delocalization into ring |

| LP (O)ketone | π*(C-C)ring | 2.1 | Resonance with aromatic ring |

| LP (O)acid OH | σ*(C-C) | 1.8 | Hyperconjugation |

| π (C=C)ring | π*(C=O)ketone | 5.2 | π-conjugation |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netnumberanalytics.com It is generated by calculating the electrostatic potential at various points on the electron density surface. The MEP map is color-coded, with red indicating regions of negative potential (high electron density, attractive to electrophiles) and blue indicating regions of positive potential (low electron density, attractive to nucleophiles). researchgate.net

For this compound, the MEP map would show strong negative potential (red/yellow) around the electronegative oxygen atoms of the ketone and carboxylic acid groups, identifying these as likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to nucleophilic attack or deprotonation. researchgate.net

Interactive Table: Predicted Reactive Sites from MEP Analysis

| Region | Color on MEP Map | Predicted Reactivity |

|---|---|---|

| Carbonyl & Carboxyl Oxygens | Red / Deep Red | Site for electrophilic attack, H-bond acceptor |

| Carboxylic Acid Hydrogen | Blue / Deep Blue | Site for nucleophilic attack, H-bond donor, acidic site |

| Aromatic Ring | Green / Yellow | Susceptible to electrophilic aromatic substitution |

| Carbonyl Carbon (Ketone) | Slight Blue | Site for nucleophilic addition |

Fukui Functions for Predicting Local Chemical Reactivity

Fukui functions are essential in density functional theory (DFT) for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. An analysis for this compound would involve calculating the condensed Fukui functions (f+, f-, f0) for each atom. This would pinpoint which atoms are most susceptible to attack. For instance, the carbonyl carbons and the carboxylic acid group would likely be identified as key electrophilic and nucleophilic centers, respectively. The difluoro-substituted aromatic ring's reactivity would also be quantitatively described.

Table 1: Hypothetical Fukui Function Analysis for Selected Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| O(carbonyl) | Data not available | Data not available |

| C(carbonyl) | Data not available | Data not available |

| O(hydroxyl) | Data not available | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

Characterization of Hydrogen Bonding Networks

In the crystalline state, this compound is expected to form significant hydrogen bonds. The primary interaction would likely be the classic carboxylic acid dimer, forming a robust R²₂(8) graph set motif via O-H···O bonds. Other potential, weaker interactions such as C-H···O and C-H···F bonds would further stabilize the three-dimensional crystal lattice. A detailed analysis would provide precise bond lengths and angles for these interactions.

Table 2: Hypothetical Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| O-H···O | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. A dnorm map would highlight regions of close contact, with red spots indicating hydrogen bonds and other short contacts. The corresponding 2D fingerprint plot would deconstruct these interactions, showing the percentage contribution of each type of contact (e.g., H···H, O···H, F···H). This provides a unique "fingerprint" of the crystal's packing environment.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H / H···O | Data not available |

| F···H / H···F | Data not available |

| C···H / H···C | Data not available |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

RDG analysis provides a visual representation of non-covalent interactions in real space. By plotting the RDG against the electron density signed by the second Hessian eigenvalue (λ₂), different types of interactions can be identified. Large, green isosurfaces would indicate weak van der Waals forces, while strong, attractive interactions like hydrogen bonds would appear as blue spikes, and red areas would signify steric repulsion. This analysis would complement the Hirshfeld surface analysis by providing a qualitative and quantitative map of bonding and non-bonding interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound. These simulations could explore its conformational landscape, identifying the most stable conformers in different environments (e.g., in a vacuum, in water, or other solvents). Furthermore, MD is used to understand how solvent molecules arrange around the solute (solvation effects), which is critical for predicting properties like solubility and reactivity in solution. Analysis of radial distribution functions would reveal the specific nature of solute-solvent interactions.

All-Atom and Coarse-Grained Simulation Methodologies

To date, specific all-atom and coarse-grained simulation studies exclusively focused on this compound have not been extensively reported in publicly available scientific literature. However, the methodologies for conducting such investigations are well-established.

All-Atom (AA) Simulations would represent every atom of the this compound molecule and its surrounding environment (e.g., solvent molecules) as an individual particle. This high-resolution approach is governed by a force field, which is a set of parameters describing the potential energy of the system. For a molecule like this, a typical force field would include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). Force fields such as CHARMM, AMBER, or OPLS-AA could be parameterized or adapted for this specific compound. The primary advantage of AA simulations is the detailed insight they provide into molecular interactions and dynamics. However, they are computationally expensive, limiting the time and length scales that can be practically studied.

A hypothetical all-atom simulation setup for this compound would involve the steps outlined in the table below.

| Simulation Step | Description | Key Parameters |

| System Setup | The molecule is placed in a simulation box, typically solvated with water or another solvent of interest. Ions may be added to neutralize the system and mimic physiological concentrations. | Box Size, Solvent Model (e.g., TIP3P), Ion Concentration |

| Energy Minimization | The initial geometry of the system is optimized to remove any unfavorable contacts or steric clashes, bringing the system to a local energy minimum. | Minimization Algorithm (e.g., Steepest Descent), Convergence Criteria |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value, allowing the solvent to relax around the solute. This is typically done in multiple steps (e.g., NVT followed by NPT ensemble). | Temperature, Pressure, Equilibration Time |

| Production Run | The simulation is run for an extended period under constant temperature and pressure (NPT ensemble), and the trajectory (atomic coordinates over time) is saved for analysis. | Simulation Time, Time Step, Cutoff for Non-bonded Interactions |

Coarse-Grained (CG) Simulations offer a way to overcome the limitations of AA simulations by reducing the number of degrees of freedom. In a CG model, groups of atoms are represented as single "beads." For this compound, a possible CG mapping could represent the difluorophenyl ring as one bead, the keto-group as another, and the butyric acid tail as one or two beads. This simplification allows for the simulation of larger systems for longer timescales, making it suitable for studying processes like self-assembly or interactions with large biological macromolecules. The development of a CG model involves parameterizing the interactions between these beads to reproduce certain properties of the all-atom system or experimental data.

| Coarse-Graining Aspect | Description |

| Mapping | Defining which atoms are grouped into a single coarse-grained bead. |

| Force Field Parametrization | Determining the potential energy functions for the interactions between the CG beads. This can be done using methods like force matching, Boltzmann inversion, or by matching thermodynamic properties. |

| Advantages | Allows for the simulation of larger systems and longer timescales, enabling the study of phenomena inaccessible to all-atom simulations. |

| Disadvantages | Loss of atomic detail, and the transferability of the model to different environments may be limited. |

Conformational Analysis and Dynamics in Various Media

The conformational landscape of this compound is crucial for its chemical reactivity and biological activity. The flexibility of the butyric acid chain allows the molecule to adopt various shapes, and the preferred conformations are highly dependent on the surrounding medium.

Conformational Analysis involves identifying the stable conformers (low-energy states) and the energy barriers for transition between them. This can be achieved through systematic scans of the dihedral angles of the flexible bonds or through advanced sampling techniques in molecular dynamics simulations. The key dihedral angles in this compound would be around the C-C bonds of the butyric acid chain and the bond connecting the phenyl ring to the carbonyl group.

The presence of the two fluorine atoms on the phenyl ring introduces specific electronic effects that can influence the rotational barrier around the phenyl-carbonyl bond. Furthermore, the polarity of the solvent would significantly impact the conformational preferences.

| Solvent Environment | Expected Influence on Conformation and Dynamics |

| Gas Phase (in vacuo) | Intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen is likely to be a dominant factor, leading to a more compact conformation. |

| Apolar Solvents (e.g., Chloroform) | The preference for compact, internally hydrogen-bonded structures may persist. The dynamics would be primarily governed by intramolecular forces. |

| Polar Aprotic Solvents (e.g., DMSO) | The solvent can act as a hydrogen bond acceptor, competing with the intramolecular hydrogen bond and potentially favoring more extended conformations. |

| Polar Protic Solvents (e.g., Water) | Strong hydrogen bonding with water molecules would likely disrupt any intramolecular hydrogen bonds, leading to a higher population of extended conformers. The carboxylic acid group would likely be deprotonated depending on the pH, which would further influence the conformational ensemble and dynamics through electrostatic interactions. |

Molecular Dynamics simulations, both all-atom and coarse-grained, would provide a dynamic picture of the conformational behavior. By analyzing the simulation trajectories, one could determine the population of different conformers, the rates of transition between them, and the influence of the solvent on these dynamics. For instance, the formation and breaking of hydrogen bonds with solvent molecules could be monitored over time to understand the solvation dynamics.

Strategic Applications in Organic Synthesis and Chemical Transformations

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-(2,3-Difluorophenyl)-4-oxobutyric acid is a quintessential example of a γ-keto acid, a class of compounds renowned for its role as a precursor in cyclization reactions. The spatial and electronic relationship between the ketone and carboxylic acid functionalities allows for the facile construction of five- and six-membered rings, which form the core of many significant organic structures.

The 1,4-dicarbonyl relationship inherent in the structure of this compound makes it an ideal substrate for classical condensation and cyclization reactions to form a variety of heterocyclic rings. These heterocycles are foundational scaffolds in medicinal chemistry and materials science. ossila.com

Pyridazines: The reaction of γ-keto acids with hydrazine (B178648) derivatives is a well-established and efficient route to pyridazinones. In this reaction, this compound can be treated with hydrazine (H₂NNH₂) or its substituted variants. The initial condensation typically occurs between the hydrazine and the ketone to form a hydrazone, which is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group (or its activated form), leading to the formation of a stable, six-membered dihydropyridazinone ring. mdpi.comnih.gov Subsequent oxidation or aromatization can yield the corresponding pyridazine. This synthetic pathway provides direct access to 6-(2,3-difluorophenyl)-substituted pyridazinone derivatives, a structural motif present in various biologically active molecules. organic-chemistry.orgmdpi.comliberty.edu

Thiophenes: The Paal-Knorr thiophene (B33073) synthesis provides a direct method for converting 1,4-dicarbonyl compounds into thiophenes. pharmaguideline.comderpharmachemica.com this compound can be subjected to this transformation by heating with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The reaction involves the conversion of the carbonyl oxygen atoms to sulfur, followed by a cyclization and dehydration sequence to yield a 2-(2,3-difluorophenyl)-substituted thiophene with a carboxylic acid group at the 3-position. This method offers a straightforward entry into functionalized thiophenes, which are key components in pharmaceuticals and organic electronics. organic-chemistry.orgijprajournal.com

Furans: Analogous to thiophene synthesis, the Paal-Knorr furan (B31954) synthesis can be employed to convert this compound into a furan derivative. organic-chemistry.org This transformation is typically achieved through acid-catalyzed dehydration. The γ-keto acid is heated in the presence of a strong acid, which promotes the enolization of the ketone and subsequent intramolecular nucleophilic attack by the enol oxygen onto the protonated carboxylic acid, leading to cyclization and elimination of water to form the aromatic furan ring. The resulting product is a 2-(2,3-difluorophenyl)-5-hydroxy-dihydrofuran-2-carboxylic acid lactone, which can be further transformed. researchgate.netbiosynth.com

Table 1: Synthesis of Heterocyclic Systems

| Target Heterocycle | Key Reagents/Conditions | General Transformation | Resulting Scaffold |

|---|---|---|---|

| Pyridazine | Hydrazine (H₂NNH₂) or derivatives, heat | Condensation and intramolecular cyclization | 6-(2,3-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one |

| Thiophene | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, heat | Sulfurization and cyclodehydration | 5-(2,3-Difluorophenyl)-4,5-dihydro-5-hydroxythiophene-2-carboxylic acid derivative |

| Furan | Acid catalyst (e.g., H₂SO₄, PPA), heat | Intramolecular cyclization and dehydration | 5-(2,3-Difluorophenyl)furan-2(3H)-one derivative |

Beyond the synthesis of simple heterocycles, this compound serves as a precursor for more elaborate molecular frameworks. The heterocyclic systems derived from it are not merely final products but are themselves versatile intermediates for building advanced chemical scaffolds. aksci.commdpi.com For example, the functional groups on the newly formed rings (e.g., the carboxylic acid on the thiophene ring or the lactone/amide functionality in the pyridazinone) provide handles for further synthetic elaboration through cross-coupling reactions, condensation, or ring-fusion strategies.

The presence of the 2,3-difluorophenyl moiety is of particular significance. The fluorine atoms can profoundly influence the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes the compound a valuable starting material for creating scaffolds in medicinal chemistry research, where fluorine substitution is a common strategy for optimizing lead compounds. jcu.cz

Contribution to the Development of Novel Synthetic Methodologies

This compound and its analogs are valuable tools for the development and validation of new synthetic methodologies. Its bifunctional nature makes it an excellent substrate for testing the efficiency and selectivity of novel catalytic systems, particularly for reactions such as:

Asymmetric Reductions: The prochiral ketone offers a platform for developing new catalysts for asymmetric hydrogenation or transfer hydrogenation, leading to chiral secondary alcohols which are valuable building blocks for enantioselective synthesis.

Tandem or Domino Reactions: The compound is an ideal starting material for designing novel one-pot reactions where multiple transformations occur sequentially to rapidly build molecular complexity. For instance, a methodology could be developed that involves an initial derivatization of the acid, followed by a cyclization that also involves the aromatic ring, leading to complex polycyclic systems in a single operation.

C-H Activation: The aromatic ring presents multiple C-H bonds that could be targeted by modern C-H activation/functionalization catalysts. Developing methods to selectively functionalize the difluorophenyl ring in the presence of the other reactive groups is an active area of research.

By serving as a versatile and challenging substrate, this compound contributes to the expansion of the synthetic chemist's toolkit, enabling the creation of novel molecules with potentially valuable properties.

Catalytic Transformations Leveraging the Compound's Structure

The molecular architecture of this compound offers several sites for catalytic transformations, although specific examples for this isomer are not extensively documented. The primary reactive centers—the ketone carbonyl group, the carboxylic acid, and the difluorophenyl ring—can each be targeted by distinct catalytic systems.

Catalytic Reduction of the Ketone: The ketone group is susceptible to catalytic hydrogenation or reduction by transfer hydrogenation to yield the corresponding secondary alcohol, 4-(2,3-Difluorophenyl)-4-hydroxybutyric acid. This transformation is crucial for synthesizing chiral molecules if performed asymmetrically.

| Transformation | Catalyst Type | Potential Product |

| Ketone Reduction | Heterogeneous (e.g., Pd/C, PtO₂) or Homogeneous (e.g., Ru-BINAP) | 4-(2,3-Difluorophenyl)-4-hydroxybutyric acid |

Reactions at the Carboxylic Acid: The carboxylic acid moiety can be converted into esters, amides, or acid halides. While these are often stoichiometric reactions, catalytic methods are increasingly employed. For instance, Fischer esterification can be catalyzed by solid acid catalysts, which are often more environmentally friendly than traditional mineral acids.

Cross-Coupling Reactions: The difluorophenyl ring, while deactivated by the fluorine atoms, can potentially participate in catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex biaryl structures or introduce new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms can influence the regioselectivity and reactivity in such transformations.

Sustainable and Green Chemistry Approaches in its Synthesis or Derivatization

Applying the principles of green chemistry to the lifecycle of this compound involves developing more sustainable synthetic routes and derivatization methods. yale.eduepa.gov

Synthesis: The classical synthesis of aryl-oxo-butyric acids often involves the Friedel-Crafts acylation of an aromatic compound (in this case, 1,2-difluorobenzene) with succinic anhydride (B1165640). wikipedia.orgnih.gov This reaction typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant amounts of acidic waste during workup. wikipedia.orggoogle.com

A greener approach would involve replacing the homogeneous Lewis acid with a recyclable, heterogeneous solid acid catalyst, such as zeolites or acid-functionalized resins. This aligns with the green chemistry principle of catalysis, favoring catalytic reagents over stoichiometric ones. yale.edu

Derivatization: For derivatization reactions, green chemistry principles guide the selection of solvents and reagents. yale.eduepa.gov For example, in esterification or amidation reactions, moving from hazardous solvents to greener alternatives like water, ethanol, or even solvent-free conditions would represent a significant improvement. rsc.org The use of enzymatic catalysis, such as lipases for esterification, can offer high selectivity under mild conditions, further enhancing the sustainability of the process. rsc.org

Another green approach is the use of continuous flow reactors for synthesis or derivatization. Flow chemistry can offer better control over reaction parameters, improve safety, and potentially increase yields and reduce waste compared to traditional batch processing.

Future Directions and Perspectives in the Research of 4 2,3 Difluorophenyl 4 Oxobutyric Acid

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is paramount for the widespread investigation and potential commercialization of 4-(2,3-Difluorophenyl)-4-oxobutyric acid. While classical methods such as the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with succinic anhydride (B1165640) offer a straightforward approach, future research will likely focus on methodologies that provide higher yields, greater purity, and more environmentally benign reaction conditions. derpharmachemica.commdpi.comorientjchem.orgwikipedia.org